molecular formula C17H17N3O3S B2962923 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 941966-51-4

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2962923
CAS No.: 941966-51-4
M. Wt: 343.4
InChI Key: ZJBMTJLOOWEGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a butanamide chain modified with a p-tolylthio (4-methylphenylthio) moiety. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to peptide bonds, making it a privileged structure in medicinal chemistry .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-6-8-13(9-7-12)24-11-3-5-15(21)18-17-20-19-16(23-17)14-4-2-10-22-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMTJLOOWEGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide with structurally or functionally related 1,3,4-oxadiazole derivatives from the evidence provided.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name / ID Key Substituents Biological Activity Synthesis Method Key Findings
Target Compound : this compound - 5-(furan-2-yl) oxadiazole
- 4-(p-tolylthio)butanamide
Inferred: Potential enzyme inhibition (e.g., lipoxygenase, thioredoxin reductase) or antimicrobial activity Likely involves condensation of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with activated butanamide-thio intermediates Hypothetical: Enhanced lipophilicity from p-tolylthio may improve membrane permeability compared to polar sulfonamide analogs.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) - 5-(furan-2-yl) oxadiazole
- Cyclohexyl(ethyl)sulfamoyl benzamide
Antifungal (C. albicans), thioredoxin reductase inhibition Purchased from Life Chemicals (pre-synthesized) IC₅₀ = 16 µg/mL against C. albicans; synergistic with fluconazole.
Compound 5a (N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) - Butyramide chain
- 2-oxotetrahydrofuran-3-yl sulfamoyl
Not explicitly reported; likely tested for enzyme inhibition Acylation of sulfamoylphenyl intermediate with butyryl chloride Yield: 51%; characterized by NMR and MS.
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives - Chloro-methoxyphenyl
- Variable oxadiazolethio groups
Lipoxygenase inhibitors (IC₅₀ = 0.43–1.20 µM) Nucleophilic substitution of oxadiazolethiol with bromobutanamide intermediates p-Tolylthio analogs showed moderate activity; electron-withdrawing groups enhanced potency.
6h (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide) - Ethylthio-oxadiazole
- Octanamide chain
Acetylcholinesterase (AChE) inhibition (docking score: −9.1 kcal/mol) Sulfonylation and acylation steps Stabilized by hydrogen bonds with AChE active site residues (Tyr124, Trp286).

Key Comparative Insights:

Structural Variations and Bioactivity :

  • The target compound shares the 5-(furan-2-yl)-1,3,4-oxadiazole core with LMM11 , a confirmed antifungal agent. However, its p-tolylthio-butaneamide side chain differs from LMM11’s sulfamoyl benzamide group, suggesting divergent pharmacokinetic profiles. The p-tolylthio group may enhance blood-brain barrier penetration compared to polar sulfonamides .
  • Compared to Compound 5a (butyramide derivative), the target compound’s thioether linkage and extended alkyl chain (butanamide vs. butyramide) could improve metabolic stability and target affinity .

Enzyme Inhibition Potential: The target compound’s butanamide-thio moiety resembles 6h’s octanamide chain, which demonstrated strong AChE binding via hydrophobic interactions. Molecular docking studies could predict similar enzyme inhibition . In contrast, N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide derivatives showed lipoxygenase inhibition, suggesting that the p-tolylthio group in the target compound may shift selectivity toward other oxidoreductases .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with a pre-activated 4-(p-tolylthio)butanoyl chloride. This contrasts with LMM11’s commercial sourcing and 5a’s acylation-driven route .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.